Home > Products > Screening Compounds P114946 > (3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine - 1501479-94-2

(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine

Catalog Number: EVT-1761410
CAS Number: 1501479-94-2
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compounds containing the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one structure are heterocyclic organic compounds investigated in medicinal chemistry for their potential therapeutic applications. Specifically, research has shown promising results regarding their activity as 5-HT2 receptor antagonists [, ]. 5-HT2 receptors, particularly the 5-HT2A subtype, are implicated in various neurological and psychiatric disorders, making these compounds of significant interest for drug development.

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives generally involves a multi-step process. One common approach involves the reaction of a suitably substituted piperidine derivative with ethyl bromoacetate, followed by cyclization to form the triazole ring []. Subsequent modifications to the core structure, such as alkylation or acylation, can be performed to introduce desired substituents and optimize pharmacological activity.

Molecular Structure Analysis

The core structure of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives consists of a fused triazole and piperidine ring system. Modifications at specific positions on this core structure, such as the introduction of substituents at the 2- and 7- positions, significantly influence the compound's pharmacological profile, specifically its 5-HT2 receptor antagonist activity [, ].

Mechanism of Action

The primary mechanism of action for 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, as demonstrated in several studies [, ], is the antagonism of 5-HT2 receptors. These compounds bind to the receptor, preventing the binding of serotonin (5-HT), the endogenous ligand. This competitive inhibition at the receptor site disrupts downstream signaling pathways associated with 5-HT2 receptor activation, ultimately leading to a reduction in its physiological effects.

2-[2-[4-[Bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (7b)

    Compound Description: This compound displayed the most potent 5-HT2 antagonist activity among the tested compounds, exceeding that of ritanserin. It showed no α1 antagonist activity in vivo. The central 5-HT2 receptor antagonism was about 1/30th of ritanserin when tested for blocking 5-hydroxytryptophan-induced head twitches [].

    Relevance: This compound shares the core 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one structure with (3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine. The research highlights this heterocyclic system as a valuable scaffold for developing 5-HT2 antagonists [].

3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro- 2H- pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione (21b)

    Compound Description: This compound exhibited potent 5-HT2 antagonist activity, alongside moderate α1 receptor antagonism. Its potency in inhibiting head twitches was about one-third that of ketanserin [].

    Relevance: While not identical, the 6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione core of this compound is structurally related to the 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one system found in (3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine. Both papers investigate similar bicyclic structures containing nitrogen-containing heterocycles for 5-HT2 antagonism [].

    Compound Description: This series, including compounds like 2-[2-[4-(benzo[b]furan-3-yl)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one hydrochloride (9) and analogous benzo[b]furans and benzo[b]thiophenes, were synthesized and tested for 5-HT2 antagonist activity [].

    Relevance: Although these compounds incorporate different aromatic systems (benzo[b]furan or benzo[b]thiophene) compared to the triazolopyridine of (3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine, they highlight the exploration of diverse heterocyclic frameworks with similar substituents and linkers in the search for effective 5-HT2 antagonists [].

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (1) derivatives

    Compound Description: This research focuses on synthesizing new fluoroquinolone analogs using compound 1 as a starting material, reacting it with various amines including 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride and 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, to yield compounds with antimicrobial activity [].

    Relevance: This paper underscores the use of the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine moiety, structurally similar to the core of (3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine, in medicinal chemistry for targeting different biological activities [].

Properties

CAS Number

1501479-94-2

Product Name

(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine

IUPAC Name

(3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C9H16N4/c1-2-8-11-12-9-5-7(6-10)3-4-13(8)9/h7H,2-6,10H2,1H3

InChI Key

BZAZCUFWBAMBAK-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1CCC(C2)CN

Canonical SMILES

CCC1=NN=C2N1CCC(C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.